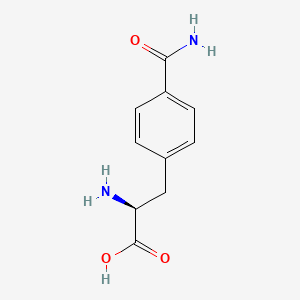
L-4-Carbamoylphenylalanine
Descripción general
Descripción
Aplicaciones Científicas De Investigación
1. Bioenzymatic Production
L-Homophenylalanine, a nonproteinogenic amino acid, can be used as a versatile pharmaceutical intermediate. Its production involves the amination of the keto acid precursor 2-oxo-4-phenylbutyric acid (2-OPBA), accomplished by bioenzymatic processes. The development of NADPH-dependent homophenylalanine dehydrogenase through engineering of the NADPH-dependent glutamate dehydrogenase (GDH) from Escherichia coli offers a new tool for in vitro catalysis and in vivo metabolic engineering (Li & Liao, 2014).
2. Metabolic Engineering for Amino Acid Production
Metabolic engineering techniques have been employed to enhance the yield of L-phenylalanine (L-Phe) synthesized from glucose in Escherichia coli. The study's focus was on the effect of PTS (phosphotransferase transport system) inactivation and overexpression of different versions of feedback inhibition resistant chorismate mutase-prephenate dehydratase (CM-PDT) on the yield and productivity of L-Phe synthesized from glucose (Báez-Viveros et al., 2004).
3. Understanding Key Enzymes in Phenylalanine Production
Research on E. coli has developed an in vitro system for a direct, quantitative investigation of phenylalanine biosynthesis. Determining the absolute concentrations of enzymes involved in the shikimate (SHIK) pathway and their effects on phenylalanine production provides practical methods to detect potential bottlenecks in specific metabolic pathways (Ding et al., 2016).
4. Biomedical Applications
Phenylalanine ammonia lyase (PAL) has emerged as an important therapeutic enzyme with several biomedical applications. PAL catabolizes L-phenylalanine to trans-cinnamate and ammonia and has been used in treating phenylketonuria, regressing tumors, and producing various therapeutically valuable metabolites (Kawatra et al., 2020).
Mecanismo De Acción
Target of Action
L-4-Carbamoylphenylalanine primarily targets Carboxypeptidase A1 in humans and N-carbamoyl-D-amino acid hydrolase in Agrobacterium sp. (strain KNK712) . Carboxypeptidase A1 is a metalloproteinase that removes C-terminal amino acids from proteins and peptides, and plays a crucial role in protein turnover and the maturation of peptide hormones .
Mode of Action
It is known to interact with its targets, potentially altering their function and leading to changes in downstream biochemical processes .
Biochemical Pathways
This compound is involved in the shikimate (SHIK) and L-Phenylalanine (L-Phe) branch pathways . The significant upregulation of genes encoding rate-limiting enzymes (aroD and yidB) and key genes (aroF, pheA, and aspC) pushes more carbon flux toward the L-Phe synthesis .
Result of Action
The compound’s interaction with its targets suggests that it may influence protein turnover and peptide hormone maturation .
Action Environment
Análisis Bioquímico
Biochemical Properties
L-4-Carbamoylphenylalanine plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound is known to interact with enzymes involved in amino acid metabolism, such as phenylalanine hydroxylase and tyrosine aminotransferase. Phenylalanine hydroxylase catalyzes the hydroxylation of phenylalanine to tyrosine, and the presence of the carbamoyl group in this compound can influence this reaction by altering the enzyme’s substrate specificity. Additionally, this compound can interact with proteins involved in signal transduction pathways, potentially affecting their activity and downstream signaling events .
Cellular Effects
This compound has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of key signaling molecules such as kinases and phosphatases, leading to alterations in cell signaling pathways. For example, this compound can affect the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis. Furthermore, this compound can influence gene expression by acting as a modulator of transcription factors, thereby affecting the expression of genes involved in cellular metabolism and stress responses .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with various biomolecules, including enzymes and proteins. This compound can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity. For instance, this compound can inhibit the activity of phenylalanine hydroxylase by competing with phenylalanine for binding to the enzyme’s active site. Additionally, this compound can interact with transcription factors, leading to changes in gene expression. These interactions can result in the upregulation or downregulation of specific genes, thereby influencing cellular processes at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo hydrolysis over extended periods, leading to the formation of degradation products. These degradation products can have different biochemical properties and may influence cellular function differently. Long-term studies have indicated that prolonged exposure to this compound can result in changes in cellular metabolism and gene expression, highlighting the importance of considering temporal effects when studying this compound .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate cellular processes without causing significant adverse effects. At higher doses, this compound can exhibit toxic effects, including oxidative stress and apoptosis. Studies in animal models have demonstrated that there is a threshold dose beyond which the compound’s adverse effects become pronounced. Therefore, it is essential to carefully determine the optimal dosage of this compound to achieve the desired effects while minimizing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, including amino acid metabolism and the shikimate pathway. This compound can be metabolized by enzymes such as phenylalanine hydroxylase and tyrosine aminotransferase, leading to the formation of various metabolites. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes in these pathways. For example, the presence of this compound can alter the flux of metabolites through the shikimate pathway, affecting the synthesis of aromatic amino acids and other downstream metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by amino acid transporters, such as the L-type amino acid transporter. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. Studies have shown that this compound can accumulate in specific cellular compartments, such as the cytoplasm and mitochondria, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be localized to various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. The localization of this compound is influenced by targeting signals and post-translational modifications, which direct the compound to specific organelles. For example, the presence of a mitochondrial targeting signal can direct this compound to the mitochondria, where it can participate in metabolic processes and influence mitochondrial function .
Propiedades
IUPAC Name |
(2S)-2-amino-3-(4-carbamoylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c11-8(10(14)15)5-6-1-3-7(4-2-6)9(12)13/h1-4,8H,5,11H2,(H2,12,13)(H,14,15)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZVAXCWACWDNIQ-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60376132 | |
| Record name | L-4-Carbamoylphenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
223593-04-2 | |
| Record name | L-4-Carbamoylphenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



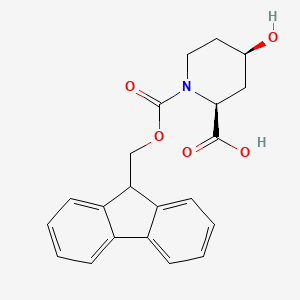
![3-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-3-(naphthalen-2-YL)propanoic acid](/img/structure/B1363561.png)
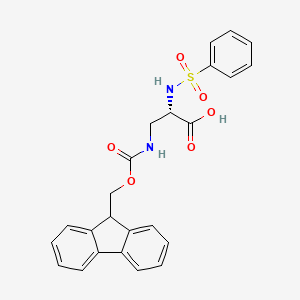
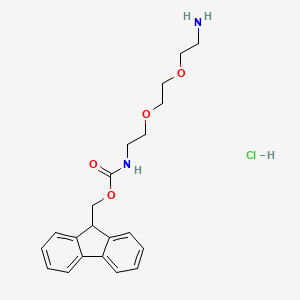
![(S)-Fmoc-4-amino-2-carboxymethyl-1,3,4,5-tetrahydro-2H-[2]-benzazepin-3-one](/img/structure/B1363564.png)
![Methyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B1363566.png)

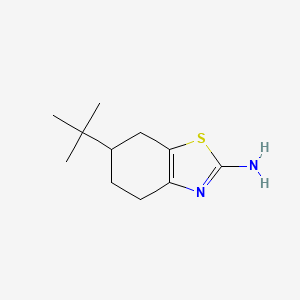
![2,4-Dioxo-2,4-dihydro-1h-benzo[d][1,3]oxazine-7-carboxylic acid](/img/structure/B1363571.png)

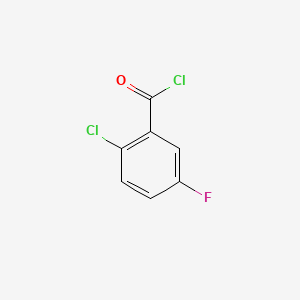
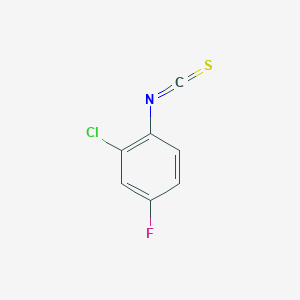
![6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1363578.png)
